![molecular formula C23H20FN5O2 B2569490 (Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 1006811-39-7](/img/structure/B2569490.png)
(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article synthesizes information from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H18FN5O2 with a molecular weight of 355.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈FN₅O₂ |
Molecular Weight | 355.4 g/mol |
CAS Number | 1006776-02-8 |
Anticancer Activity
Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, this compound has demonstrated effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involves targeting specific proteins involved in cancer cell signaling pathways.
In silico docking studies have indicated that this compound can effectively bind to proteins associated with tumor progression and metastasis . For example, it was observed that the compound inhibits the actin-bundling protein fascin, which is overexpressed in metastatic cancers .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been well documented. Studies have reported that these compounds can inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. In particular, this compound has shown promising results in reducing inflammation markers in animal models .
Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits cell proliferation in cancer lines | |
Anti-inflammatory | Reduces prostaglandin levels | |
Cytotoxicity | Exhibits cytotoxic effects on certain cells |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Protein Binding : The compound binds to proteins involved in critical signaling pathways that regulate cell growth and survival.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Interference : Evidence suggests that it disrupts normal cell cycle progression in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Effects : A study demonstrated that a similar derivative significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .
- Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects of related compounds and found substantial reductions in edema and inflammatory cytokines in treated animals compared to controls .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation. For instance:
- Polo-like kinase 1 (Plk1) Inhibition : (Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide has been studied as a potential inhibitor of Plk1, which is often overexpressed in various cancers. Inhibiting Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells .
Neurological Disorders
The compound may also have implications for treating neurological disorders due to its ability to modulate specific pathways involved in neurodegeneration. Research into similar compounds has suggested potential benefits in conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated that derivatives inhibit cancer cell proliferation by targeting Plk1. |
Study 2 | Neurological Effects | Suggested neuroprotective effects in preclinical models of Alzheimer's disease. |
Study 3 | Pharmacokinetics | Investigated absorption and metabolism profiles indicating favorable bioavailability. |
Propiedades
IUPAC Name |
(Z)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-11,14,16H,12-13,15H2,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCHUFICPBTLPI-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.